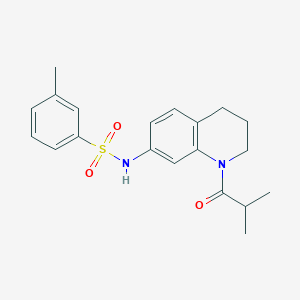

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-9-10-17(13-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNIDVGYWGMCNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 1-isobutyryl-1,2,3,4-tetrahydroquinoline with 3-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.

Medicine: It has potential therapeutic applications, including drug development and disease treatment.

Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tetrahydroquinoline scaffold is common in medicinal chemistry. Key analogs from include:

- However, hydrogen-bonding capacity of the sulfonamide and carbonyl groups may counteract this trend .

- Solubility : The 3-methylbenzenesulfonamide in the target compound likely enhances hydrophobicity compared to methanesulfonamide (Compound 24), reducing aqueous solubility.

Crystallographic and Hydrogen-Bonding Patterns

- Crystal Packing: Tools like SHELX and Mercury enable analysis of hydrogen-bonding networks. The isobutyryl group’s carbonyl oxygen may form intermolecular H-bonds, while the sulfonamide group participates in both donor (N–H) and acceptor (S=O) interactions, influencing crystal packing and stability .

- Comparison with Compound 24 : The methanesulfonamide in Compound 24 forms simpler H-bonding motifs, whereas the target’s aromatic sulfonamide may create extended π-stacking interactions.

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 350.49 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2034536-06-4 |

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. A study highlighted that derivatives of tetrahydroquinoline demonstrate potent activity at the μ-opioid receptor (MOR), which is crucial for pain management. These compounds can potentially alleviate pain without the severe side effects commonly associated with traditional opioids .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the tetrahydroquinoline structure can enhance potency and selectivity for specific biological targets. For instance:

- Substituents on the benzene ring : Altering substituents on the aromatic ring can modulate receptor affinity and efficacy.

- Alkyl chain length : Variations in the isobutyryl group influence the pharmacokinetic properties, such as absorption and distribution.

These findings underscore the importance of structural modifications in developing more effective analgesics with fewer side effects.

Case Studies and Research Findings

- In Vivo Studies : In a study involving various tetrahydroquinoline derivatives, it was observed that certain modifications led to enhanced analgesic effects in murine models. The compounds were tested using the tail-flick test, a standard method for assessing nociception. Results indicated that some derivatives showed a significant reduction in pain response compared to controls .

- Molecular Docking Studies : Computational studies have been performed to predict the binding interactions of this compound with opioid receptors. These studies provide insights into how structural features influence binding affinity and receptor activation.

- Potential Applications in Cancer Therapy : Preliminary findings suggest that certain tetrahydroquinoline derivatives may also exhibit anti-cancer properties by inducing apoptosis in cancer cell lines such as A2780 (ovarian cancer). The mechanism involves modulation of apoptotic pathways, making these compounds candidates for further investigation in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.